4-(Dimethylamino)-4'-nitrosodiphenylamine

説明

4-(Dimethylamino)-4'-nitrosodiphenylamine is a useful research compound. Its molecular formula is C14H15N3O and its molecular weight is 241.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-(Dimethylamino)-4'-nitrosodiphenylamine (also known as DMNDPA) is a nitrosamine compound that has garnered attention due to its potential biological activities and implications in toxicology and pharmacology. This article aims to provide a comprehensive overview of the biological activity of DMNDPA, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

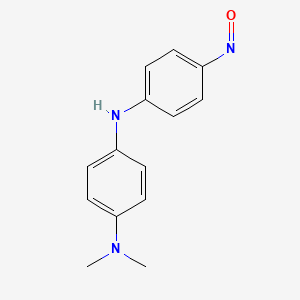

Chemical Structure and Properties

The chemical structure of DMNDPA is characterized by a dimethylamino group and a nitroso group attached to a diphenylamine backbone. Its molecular formula is CHNO, with a molecular weight of approximately 230.27 g/mol. The presence of the nitroso group contributes to its reactivity and biological interactions.

DMNDPA has been investigated for various biological activities, primarily through its interactions with cellular components:

- Enzyme Inhibition : Studies suggest that DMNDPA may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in cells, leading to cellular damage and apoptosis .

Biological Activities

The biological activities of DMNDPA can be categorized into several key areas:

1. Cytotoxicity

Research indicates that DMNDPA exhibits cytotoxic effects on various cell lines. For instance, studies have demonstrated that DMNDPA induces cell death in cancer cell lines through mechanisms involving oxidative stress and apoptosis. The IC values for different cell lines vary significantly, highlighting its selective toxicity.

| Cell Line | IC (µM) |

|---|---|

| RKO | 15.2 |

| SW480 | 12.5 |

| RAW 264.7 | 18.3 |

2. Neurotoxic Effects

DMNDPA has been implicated in neurotoxicity studies, where it exhibited detrimental effects on neuronal cells. In animal models, exposure to DMNDPA led to behavioral changes consistent with neurodegeneration .

3. Carcinogenic Potential

As a nitrosamine, DMNDPA is classified as potentially carcinogenic. Epidemiological studies have shown associations between nitrosamines and various cancers, including liver and gastrointestinal tract cancers . In vitro studies have confirmed that DMNDPA can promote tumorigenic transformations in cultured cells.

Case Studies

Several case studies illustrate the biological impact of DMNDPA:

- Study on Hepatotoxicity : An investigation into the hepatotoxic effects of DMNDPA revealed significant liver damage in rodent models after prolonged exposure, characterized by necrosis and inflammation .

- Neuropharmacological Assessment : A study assessing the neuropharmacological effects of DMNDPA found that it could impair cognitive functions in treated animals, suggesting potential implications for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of DMNDPA, a comparison with other nitrosamines is essential:

| Compound Name | Similarity Index | Notable Features |

|---|---|---|

| N-Nitrosodimethylamine (NDMA) | 0.85 | Known hepatotoxicity; widespread exposure |

| N-Nitrosodiethylamine (NDEA) | 0.80 | Associated with bladder cancer |

| N-Nitrosopiperidine (NPIP) | 0.75 | Neurotoxic effects observed |

The structural differences among these compounds influence their biological activities and toxicological profiles.

科学的研究の応用

Environmental Monitoring and Detection

Occurrence in Water Sources

This compound has been identified in drinking water sources and treatment facilities, raising concerns about its carcinogenic potential. Studies indicate that nitrosamines, including 4-(Dimethylamino)-4'-nitrosodiphenylamine, can form as by-products during water disinfection processes, particularly chlorination and chloramination. Monitoring these compounds is crucial for public health safety.

Case Study: Water Treatment Facilities

Research conducted by Wanfeng Wang et al. (2011) highlighted the detection of several nitrosamines in water samples from treatment plants, emphasizing the need for rigorous monitoring protocols to assess their concentrations and mitigate health risks associated with consumption.

Synthetic Applications

Organic Synthesis Intermediate

this compound serves as an important intermediate in organic synthesis. Its derivatives are utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals. The synthesis process is characterized by its cost-effectiveness and environmental friendliness, making it a valuable compound in various industries.

Data Table: Synthetic Applications of Related Compounds

| Compound Name | Application Area | Key Benefits |

|---|---|---|

| N,N-Dimethyl-4-nitrobenzylamine | Pharmaceuticals | Cost-effective synthesis |

| Pesticides | Agrochemical Industry | Enhanced efficacy |

| Electrochromic Devices | Optoelectronics | Improved electrochemical stability |

Health Implications and Toxicology

Carcinogenicity Studies

Research indicates that nitrosamines are potent carcinogens. The toxicological profile of related compounds, such as N-Nitrosodimethylamine (NDMA), has been extensively studied, linking exposure to liver damage and various cancers in animal models. The relevance of these findings extends to human health concerns regarding exposure through contaminated water sources .

Case Study: NDMA Toxicological Profile

A comprehensive review by the Agency for Toxic Substances and Disease Registry (ATSDR) outlined the severe hepatic effects observed in animals following oral exposure to NDMA, which may serve as a model for understanding the potential impacts of this compound .

Applications in Optoelectronics

Development of Novel Materials

Recent advancements have seen the incorporation of triphenylamine-based derivatives with dimethylamino substituents into optoelectronic devices. These materials exhibit significant electrochemical stability and coloration efficiency, making them suitable for applications in electrochromic and electrofluorochromic devices.

Case Study: Electrochromic Devices Development

Jung-Tsu Wu et al. (2019) demonstrated the effectiveness of these materials in enhancing device performance, paving the way for future innovations in smart window technologies and display systems.

Future Directions in Research

Future research on this compound should focus on:

- Mechanisms of Formation: Investigating the pathways through which this compound forms during chemical processes.

- Health Risk Assessments: Conducting epidemiological studies to better understand its long-term effects on human health.

- Innovative Applications: Exploring its potential in new materials science ventures, particularly within nanotechnology.

特性

IUPAC Name |

4-N,4-N-dimethyl-1-N-(4-nitrosophenyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-17(2)14-9-7-12(8-10-14)15-11-3-5-13(16-18)6-4-11/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBYEFZWZHPVCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596245 | |

| Record name | N~1~,N~1~-Dimethyl-N~4~-(4-nitrosophenyl)benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7696-70-0 | |

| Record name | N~1~,N~1~-Dimethyl-N~4~-(4-nitrosophenyl)benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dimethylamino)-4'-nitrosodiphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。